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Compound of Interest

Compound Name: Gris-PEG

Cat. No.: B3429918 Get Quote

Welcome to the technical support center for researchers, scientists, and drug development

professionals working with amorphous solid dispersions of griseofulvin. This resource provides

troubleshooting guidance and answers to frequently asked questions to help you prevent

recrystallization and ensure the stability of your formulations.

Frequently Asked Questions (FAQs)
Q1: Why is my amorphous griseofulvin solid dispersion recrystallizing?

A1: Griseofulvin has a high tendency to crystallize.[1] Recrystallization in solid dispersions can

be triggered by several factors:

High Drug Loading: Higher concentrations of griseofulvin in the polymer matrix increase the

likelihood of drug molecules coming together to form crystals.

Inadequate Polymer Interaction: The chosen polymer may not be effectively interacting with

the griseofulvin molecules to inhibit their mobility and prevent nucleation. The lack of strong

hydrogen bond acceptors or donors in griseofulvin's structure can make stabilization

challenging.[1]

Environmental Conditions: Exposure to high humidity and temperature can act as a

plasticizer, increasing molecular mobility and promoting recrystallization.[2][3] Spray-dried

griseofulvin alone can crystallize within 24 hours under ambient conditions.[2][4]
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Phase Separation: Over time, the drug and polymer may separate into distinct phases,

leaving regions of pure amorphous drug that are prone to crystallization.

Q2: Which polymers are most effective at stabilizing amorphous griseofulvin?

A2: The choice of polymer is critical for maintaining the amorphous state. Several polymers

have been shown to be effective, primarily by forming hydrogen bonds with the carbonyl group

of griseofulvin.[2][4]

Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS): This polymer is highly

effective and has been shown to keep griseofulvin in an amorphous state for over 19

months, even at 85% relative humidity.[2][4][5][6] The stability is attributed to the formation of

hydrogen bonds between the hydroxyl group of HPMCAS and the carbonyl group of

griseofulvin.[2][4]

Polyvinylpyrrolidone (PVP): PVP, particularly PVP K-90, has demonstrated effectiveness in

stabilizing amorphous griseofulvin, even at a 1:1 drug-to-polymer ratio.[1] However, the

stabilizing effect of hydrophilic polymers like PVP can be diminished in the presence of

moisture.[7]

Eudragits: These polymers have also been used to create stable solid dispersions of

griseofulvin.[1]

Soluplus®: This polymer has shown good miscibility and strong interactions with griseofulvin,

leading to the formation of amorphous solid dispersions.[8]

Q3: What is the impact of the drug-to-polymer ratio on stability?

A3: A higher polymer concentration is generally required to ensure the long-term stability of

amorphous griseofulvin due to its high crystallization tendency.[1] At low polymer

concentrations (e.g., 3:1 or 1:1 drug-to-polymer ratios), many polymers are ineffective at

preventing recrystallization.[1] An exception is PVP K-90, which has been found to be effective

at a 1:1 ratio.[1] For HPMCAS, a 1:1 ratio (50% drug loading) has been successfully used to

prepare stable amorphous solid dispersions.[2]

Q4: Can I use a ternary solid dispersion to improve stability?
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A4: Yes, incorporating a third component can enhance the stability of the amorphous system.

Addition of a Second Polymer: The inclusion of a polymer like poly[N-(2-

hydroxypropyl)methacrylate] (PHPMA) in a griseofulvin-HPMCAS solid dispersion can lead

to stronger interactions and increased glass transition temperatures, further improving

stability.[2][4]

Addition of a Surfactant: Incorporating a surfactant like sodium dodecyl sulfate (SDS) can

improve the wettability of the solid dispersion and, in combination with polymers like

Soluplus®, can dramatically increase supersaturation without promoting recrystallization.[8]
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Problem Probable Cause(s) Suggested Solution(s)

Recrystallization observed in

XRPD or DSC after

preparation.

1. Ineffective polymer or

insufficient polymer

concentration. 2. Incomplete

amorphization during

preparation.

1. Increase the polymer-to-

drug ratio.[1] 2. Switch to a

polymer known to form strong

interactions with griseofulvin,

such as HPMCAS.[2][4] 3.

Optimize the preparation

method (e.g., higher

temperature in melt extrusion,

faster solvent removal in spray

drying).

Solid dispersion is stable

initially but recrystallizes during

storage, especially under high

humidity.

1. The polymer is too

hydrophilic and absorbs

moisture, which plasticizes the

system. 2. Insufficient drug-

polymer interaction to

withstand environmental

stress.

1. Store the solid dispersion in

a desiccated environment with

controlled temperature. 2.

Consider using a less

hydrophilic polymer or a

ternary system with enhanced

interactions.[2][4][7]

Poor dissolution and

supersaturation despite being

amorphous.

1. Poor wettability of the solid

dispersion. 2. Recrystallization

of the amorphous drug upon

contact with the dissolution

medium.

1. Incorporate a surfactant,

such as SDS, into the

formulation to enhance

wettability.[8] 2. Ensure the

chosen polymer has

precipitation-inhibiting

properties in the dissolution

medium.

Variable or inconsistent results

between batches.

1. Inconsistent process

parameters during preparation.

2. Inhomogeneous mixing of

drug and polymer.

1. Tightly control process

parameters such as

temperature, solvent

evaporation/spray rate, and

mixing speed. 2. Ensure

complete dissolution of both

drug and polymer in the

solvent before spray drying or

solvent evaporation.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/32319818/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2799585/
https://www.researchgate.net/publication/38023072_Evaluation_of_Griseofulvin_Binary_and_Ternary_Solid_Dispersions_with_HPMCAS
https://pmc.ncbi.nlm.nih.gov/articles/PMC2799585/
https://www.researchgate.net/publication/38023072_Evaluation_of_Griseofulvin_Binary_and_Ternary_Solid_Dispersions_with_HPMCAS
https://www.researchgate.net/publication/320519587_Impact_of_Polymer_Type_and_Relative_Humidity_on_the_Long-Term_Physical_Stability_of_Amorphous_Solid_Dispersions
https://pmc.ncbi.nlm.nih.gov/articles/PMC7150901/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3429918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
The following tables summarize key quantitative data from various studies on griseofulvin solid

dispersions.

Table 1: Stability of Griseofulvin Solid Dispersions with Different Polymers and Drug Loadings

Polymer
Drug:Polym
er Ratio
(w/w)

Preparation
Method

Stability
Conditions

Outcome Reference

HPMCAS 1:1 Spray Drying
85% RH,

room temp.

Amorphous

for > 19

months

[2][4][5]

HPMCAS/PH

PMA
- Spray Drying

85% RH,

room temp.

Amorphous

for > 19

months

[2][4]

PVP K-90 1:1
Solvent

Evaporation
-

Stable

amorphous

dispersion

[1]

Various

Polymers

(PVP, HPMC,

Eudragits,

PEG)

3:1, 1:1, 1:2
Solvent

Evaporation
-

Most were

ineffective at

these

concentration

s

[1]

Eudragit L

100-55
-

Electrosprayi

ng

67% RH,

30°C

Stable for 6

months
[9]

Table 2: Dissolution Performance of Griseofulvin Solid Dispersions
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Polymer System
Dissolution
Medium

Key Finding Reference

HPMCAS
Phosphate buffer (pH

6.8)

~90% of griseofulvin

dissolved within 15

minutes.

[2]

Soluplus® with SDS -
Supersaturation

increased up to 570%.
[8]

HPC-based ASDs -

Extensive

recrystallization and

limited

supersaturation

(~50%).

[8]

Crospovidone 0.1N HCl

98.23% drug release

in 10 minutes for the

optimized tablet

formulation.

[10]

Experimental Protocols
Preparation of Griseofulvin-HPMCAS Solid Dispersion
(Spray Drying)
This protocol is a synthesized representation for preparing a binary solid dispersion.

Solution Preparation:

Dissolve 2.5 g of griseofulvin in 185 mL of acetone with stirring until a clear solution is

obtained.

Add 85 mL of distilled water to the solution and continue stirring.

Add 2.5 g of HPMCAS to the mixture and stir for 30-45 minutes until the polymer is

completely dissolved and the solution is clear.[2]

Spray Drying:
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Use a suitable spray dryer (e.g., Buchi B290).

Set the inlet temperature, aspirator rate, and feed rate to appropriate values for the solvent

system and desired particle characteristics.

Secondary Drying:

After spray drying, collect the powder and dry it further under vacuum at ambient

temperature overnight to remove any residual solvent.[11]

Characterization Methods
X-Ray Powder Diffraction (XRPD):

Purpose: To determine the physical state (amorphous or crystalline) of griseofulvin in the

solid dispersion.

Method: Samples are scanned over a 2θ range (e.g., 5° to 40°) using a diffractometer with

Cu Kα radiation. The absence of sharp Bragg peaks and the presence of a broad halo

indicate an amorphous state.[12][13]

Differential Scanning Calorimetry (DSC):

Purpose: To measure the glass transition temperature (Tg) of the solid dispersion and to

detect any melting (crystallinity) or recrystallization events.

Method: Accurately weigh 5-10 mg of the sample into an aluminum pan and seal it. Heat

the sample at a constant rate (e.g., 10°C/min) over a temperature range of 30°C to 180°C

under a nitrogen atmosphere.[2] A single Tg indicates a miscible, single-phase system.

Fourier Transform Infrared (FTIR) Spectroscopy:

Purpose: To investigate potential molecular interactions (e.g., hydrogen bonding) between

griseofulvin and the polymer.

Method: Acquire spectra of the pure components and the solid dispersion. A shift in the

characteristic peaks (e.g., the carbonyl stretch of griseofulvin) can indicate hydrogen bond

formation.[2][4]
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In Vitro Dissolution Testing:

Purpose: To evaluate the dissolution rate and extent of drug release from the solid

dispersion.

Method: Use a USP dissolution apparatus (e.g., Type II, paddles). The dissolution medium

is typically a buffer solution (e.g., phosphate buffer pH 6.8, 900 mL) maintained at 37°C.[2]

Set the paddle speed (e.g., 50 or 100 rpm).[2][14] Withdraw samples at predetermined

time intervals, filter, and analyze the drug concentration using a UV-Vis spectrophotometer

at the λmax of griseofulvin (~295 nm).[2][14]
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Caption: Experimental workflow for preparing and evaluating amorphous griseofulvin solid

dispersions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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